molecular formula C12H9BrN2O2 B11811193 Methyl 2-(2-bromophenyl)pyrimidine-5-carboxylate CAS No. 1263062-29-8

Methyl 2-(2-bromophenyl)pyrimidine-5-carboxylate

Cat. No.: B11811193
CAS No.: 1263062-29-8
M. Wt: 293.12 g/mol
InChI Key: RSBFWQDQPRHBNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-bromophenyl)pyrimidine-5-carboxylate is a chemical compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds, characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3 This specific compound features a bromophenyl group at the 2-position and a carboxylate ester group at the 5-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-bromophenyl)pyrimidine-5-carboxylate typically involves the reaction of 2-bromobenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization and esterification steps. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromophenyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Suzuki-Miyaura Coupling: The bromophenyl group can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify the functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents (e.g., DMF) at elevated temperatures.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.

    Suzuki-Miyaura Coupling: Biaryl compounds with diverse substituents.

    Oxidation and Reduction: Modified pyrimidine derivatives with altered oxidation states.

Scientific Research Applications

Methyl 2-(2-bromophenyl)pyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antiviral, anticancer, and anti-inflammatory compounds.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting materials.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Chemical Biology: The compound is used in the design of probes for studying biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromophenyl)pyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and blocking their activity.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting their function.

The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and transcription factors.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate
  • Ethyl 2-chloro-4-(4-substituted phenyl)-6-methylpyrimidine-5-carboxylate
  • 2-Bromo-5-methylpyridine

Uniqueness

Methyl 2-(2-bromophenyl)pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromophenyl group allows for versatile modifications through cross-coupling reactions, while the pyrimidine core provides a scaffold for various pharmacological activities.

Properties

CAS No.

1263062-29-8

Molecular Formula

C12H9BrN2O2

Molecular Weight

293.12 g/mol

IUPAC Name

methyl 2-(2-bromophenyl)pyrimidine-5-carboxylate

InChI

InChI=1S/C12H9BrN2O2/c1-17-12(16)8-6-14-11(15-7-8)9-4-2-3-5-10(9)13/h2-7H,1H3

InChI Key

RSBFWQDQPRHBNN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(N=C1)C2=CC=CC=C2Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.